molecular formula C6H8N2O B1584883 2-Methoxy-6-methylpyrazine CAS No. 2882-21-5

2-Methoxy-6-methylpyrazine

Cat. No.: B1584883
CAS No.: 2882-21-5
M. Wt: 124.14 g/mol
InChI Key: MYDVJLOKNIAHPH-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylpyrazine is an organic compound with the molecular formula C6H8N2O. It belongs to the class of methoxypyrazines, which are known for their distinctive odors. This compound is often found in nature and is known for its contribution to the aroma of various foods and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylpyrazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrazine with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-methylpiperazine. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-6-methylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-6-methylpyrazine involves its interaction with olfactory receptors in the nasal cavity. These receptors are part of the G-protein coupled receptor family, which, upon activation by the compound, initiate a signal transduction pathway leading to the perception of smell. The specific molecular targets include various olfactory receptor proteins .

Comparison with Similar Compounds

    2-Methylpyrazine: Similar in structure but lacks the methoxy group.

    2,6-Dimethylpyrazine: Contains an additional methyl group compared to 2-methoxy-6-methylpyrazine.

    2-Ethyl-5-methylpyrazine: Has an ethyl group instead of a methoxy group.

Uniqueness: this compound is unique due to its methoxy group, which significantly influences its odor profile and chemical reactivity. This makes it particularly valuable in flavor and fragrance applications .

Properties

IUPAC Name

2-methoxy-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-4-6(8-5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDVJLOKNIAHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878916
Record name PYRAZINE, 2-METHOXY-6-METHYL-
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

170.00 to 171.00 °C. @ 760.00 mm Hg
Record name 2-Methoxy-6-methylpyrazine
Source Human Metabolome Database (HMDB)
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CAS No.

2882-21-5
Record name 2-Methoxy-6-methylpyrazine
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Record name 2-Methoxy-6-methylpyrazine
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Record name Pyrazine, 2-methoxy-6-methyl-
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Record name PYRAZINE, 2-METHOXY-6-METHYL-
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Record name 2-methoxy-6-methylpyrazine
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Record name 2-METHOXY-6-METHYLPYRAZINE
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Record name 2-Methoxy-6-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the methyl group's position in the structure of 2-methoxy-3-methylpyrazine?

A1: Research indicates that the position of the methyl group relative to the methoxy group in 2-methoxy-3-methylpyrazine plays a crucial role in its fragmentation pattern during mass spectrometry. Specifically, the presence of the methyl group at the 3-position, adjacent to the methoxy group, enables a skeletal rearrangement in the molecular ion, leading to the loss of a water molecule (H₂O) []. This fragmentation pathway is not observed in isomers where the methyl group is located at a different position, such as in 2-methoxy-6-methylpyrazine []. This suggests a unique interaction between the adjacent methoxy and methyl groups influences the compound's stability and reactivity under specific conditions.

Q2: Has 2-methoxy-3-methylpyrazine been identified in any natural sources?

A2: Yes, 2-methoxy-3-methylpyrazine is a naturally occurring compound. It has been identified as a key aroma component in certain bacterial strains, notably those belonging to the genera Serratia and Cedecea []. Notably, 2-methoxy-3-methylpyrazine is particularly abundant in odoriferous strains of Serratia, including S. rubidaea, S. odorifera, and S. ficaria []. These findings highlight the role of this compound in the characteristic "potato-like" odor produced by these bacterial species.

Q3: Can the concentration of 2-methoxy-3-methylpyrazine be influenced by food processing techniques?

A3: Yes, food processing techniques can significantly impact the concentration of 2-methoxy-3-methylpyrazine. For instance, drying acid-hydrolyzed rice bran protein concentrate leads to an increase in the concentration of 2-methoxy-3-methylpyrazine []. This suggests that the drying process, potentially through reactions like the Maillard reaction, contributes to the formation and/or concentration of this compound in food products.

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